molecular formula C20H16FN5O B4519790 1-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

1-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B4519790
M. Wt: 361.4 g/mol
InChI Key: AKCFSAUHRXTQJF-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C20H16FN5O and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-fluorophenyl)-N-(2-pyridinylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is 361.13388831 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mycobacterium tuberculosis GyrB Inhibitors

Compounds designed by molecular hybridization, such as ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, demonstrated promising activity against Mycobacterium tuberculosis, including inhibition of the MS GyrB ATPase and MTB DNA gyrase. These findings highlight the potential of fluoro-substituted compounds in developing novel antituberculosis agents (V. U. Jeankumar et al., 2013).

Fluorescent Sensors for Fluoride Anion Detection

A pyrazole-based fluorescent sensor was developed for the selective detection of fluoride anions in solution, showcasing the utility of pyrazole derivatives in chemical sensing technologies. The sensor exhibited significant fluorescence enhancement upon fluoride addition, indicating high selectivity for fluoride over other anions (Zhipei Yang et al., 2011).

Anticancer Activity

Several studies have investigated the anticancer potential of compounds structurally related to the query chemical, demonstrating activities against various cancer cell lines. For example, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide showed effective inhibition on the proliferation of some cancer cell lines, underscoring the therapeutic potential of fluoro-substituted pyrazole derivatives in cancer treatment (Ju Liu et al., 2016).

Chemical Synthesis and Structural Analysis

Research on the synthesis and structural characterization of compounds with similar structural motifs, such as 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide, contributes valuable knowledge on the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals and materials science (J. Jasinski et al., 2012).

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-5-pyrrol-1-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O/c21-15-6-8-17(9-7-15)26-20(25-11-3-4-12-25)18(14-24-26)19(27)23-13-16-5-1-2-10-22-16/h1-12,14H,13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCFSAUHRXTQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
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1-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
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1-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
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1-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
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1-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

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